molecular formula C17H24N4O3 B2451920 N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide CAS No. 2380168-87-4

N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B2451920
CAS RN: 2380168-87-4
M. Wt: 332.404
InChI Key: XMGTUCUOZUFUIG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves the inhibition of this compound, which is overexpressed in various cancer cells, inflammatory cells, and neurons. This compound antagonist binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, inflammation, and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the migration and invasion of cancer cells, reduce the production of inflammatory cytokines, and improve synaptic plasticity and memory formation in animal models. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is its potency and specificity as a this compound antagonist. It can selectively inhibit the receptor without affecting other chemokine receptors, leading to fewer side effects. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for the research on N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide. One of the potential applications is in the treatment of glioblastoma, a highly aggressive brain tumor that has limited treatment options. This compound is overexpressed in glioblastoma cells, and the inhibition of this receptor by this compound antagonist may provide a novel therapeutic strategy. Additionally, the combination of this compound antagonist with other chemotherapeutic agents may enhance their efficacy and reduce their side effects. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for further research.

Synthesis Methods

The synthesis of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxypyridine with cyclohexyl isocyanate, followed by cyclization with 1,4-diketones. The final product is obtained through the reaction of the intermediate compound with carboxylic acid.

Scientific Research Applications

N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of this compound, a chemokine receptor that plays a crucial role in cancer progression, inflammation, and neurological disorders. Several studies have shown that this compound antagonist can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function in various animal models.

properties

IUPAC Name

N-cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-24-15-11-14(7-8-18-15)21-10-9-20(12-16(21)22)17(23)19-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGTUCUOZUFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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